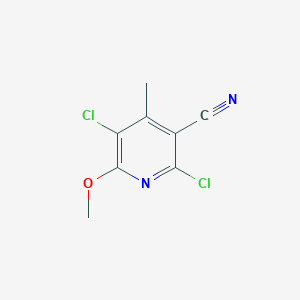

2,5-Dichloro-6-methoxy-4-methylnicotinonitrile

Description

Properties

IUPAC Name |

2,5-dichloro-6-methoxy-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O/c1-4-5(3-11)7(10)12-8(13-2)6(4)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJSGZKKDBVZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)OC)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697080 | |

| Record name | 2,5-Dichloro-6-methoxy-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886047-45-6 | |

| Record name | 2,5-Dichloro-6-methoxy-4-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886047-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-6-methoxy-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the properties of 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile

An In-depth Technical Guide to 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic compound. With the CAS Number 886047-45-6, this molecule serves as a pivotal intermediate in the synthesis of complex chemical entities for pharmaceutical and materials science research.[1][2][3] This document delineates its chemical and physical properties, proposes a logical synthetic pathway based on established pyridine chemistry, and explores its reactivity, potential applications, and essential safety protocols. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction to a Versatile Heterocyclic Scaffold

This compound belongs to the substituted pyridine class of compounds, which are foundational scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules. The unique arrangement of its functional groups—two reactive chlorine atoms, a nitrile moiety, a methoxy group, and a methyl group—offers multiple avenues for chemical modification. This multi-functional nature allows for the systematic exploration of chemical space, making it an attractive starting point for developing libraries of novel compounds for screening and lead optimization. Its potential application is primarily as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[3][4]

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physicochemical properties are critical for its effective use in experimental design. The following tables summarize the key identifiers and computed properties for this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 886047-45-6 | [1][2] |

| IUPAC Name | 2,5-dichloro-6-methoxy-4-methylpyridine-3-carbonitrile | [1][5] |

| Molecular Formula | C₈H₆Cl₂N₂O | [1][2][5] |

| Canonical SMILES | COC1=NC(Cl)=C(C#N)C(C)=C1Cl | [1] |

| InChI Key | FAJSGZKKDBVZAO-UHFFFAOYSA-N | [1][5] |

Table 2: Physicochemical Data

| Property | Value | Notes / Source |

| Molecular Weight | 217.05 g/mol | [1][5] |

| XLogP3 | 2.8 | Computed by PubChem; indicates moderate lipophilicity.[5] |

| Hydrogen Bond Donors | 0 | Computed by Cactvs.[5] |

| Hydrogen Bond Acceptors | 3 | Computed by Cactvs.[5] |

| Purity | Typically ≥95-98% | As supplied by commercial vendors.[1][3] |

| Appearance | Solid (form not specified) | Inferred from related compounds. |

Proposed Synthesis and Purification

While specific literature detailing the synthesis of this compound is not publicly available, a plausible and efficient synthetic route can be designed based on established methodologies for constructing highly substituted nicotinonitriles. The proposed pathway involves a condensation reaction to form a cyanopyridone intermediate, followed by chlorination.

Synthetic Rationale

The core of the pyridine ring can be constructed via a condensation reaction involving an activated ketone, malononitrile, and an ammonia source, a variation of the Guareschi-Thorpe condensation. The resulting 2-pyridone can then be subjected to chlorination using reagents like phosphorus oxychloride (POCl₃) to install the chloro groups. The methoxy group can be introduced either before or after chlorination, typically via nucleophilic substitution of a chloro group with sodium methoxide.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Synthesis

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and yield.

-

Step 1: Synthesis of 2-Hydroxy-4-methyl-6-substituted-nicotinonitrile.

-

To a solution of an appropriate β-ketoester or 1,3-diketone in ethanol, add equimolar amounts of malononitrile and a catalytic amount of piperidine or ammonium acetate.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and pour into ice-water.

-

Acidify with dilute HCl to precipitate the product. Filter, wash with water, and dry to obtain the pyridone intermediate.

-

-

Step 2: Synthesis of 2,6-Dichloro-4-methylnicotinonitrile.

-

Carefully add the dried pyridone intermediate (1 eq.) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq.).

-

Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours.[6] The reaction should be performed in a well-ventilated fume hood.

-

After cooling, slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[6]

-

Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Step 3: Synthesis of this compound.

-

Dissolve the dichlorinated intermediate (1 eq.) in anhydrous methanol.

-

Add a solution of sodium methoxide (1.0-1.2 eq.) in methanol dropwise at 0 °C. The rationale for using a slight excess is to drive the substitution, while controlled temperature and stoichiometry favor monosubstitution at the more reactive C6 position.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Remove the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

-

Dry the organic layer and concentrate to yield the crude final product.

-

Purification Protocol: Crystallization

Purification is critical to achieving the high purity required for subsequent applications.[1]

-

Dissolve the crude product in a minimal amount of a hot solvent system, such as a dichloromethane/heptane or ethanol/water mixture.[7]

-

If the solution is colored, charcoal treatment can be performed followed by hot filtration.[7]

-

Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to maximize crystal formation.[7]

-

Isolate the crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum at a moderate temperature (e.g., 50 °C).[7]

Anticipated Spectroscopic Analysis

While experimental spectra are not provided, the structure of this compound allows for the prediction of key spectroscopic features essential for its characterization.

-

¹H NMR:

-

A singlet integrating to 3H for the C4-CH₃ group, expected around δ 2.4-2.6 ppm.

-

A singlet integrating to 3H for the OCH₃ group, expected around δ 4.0-4.2 ppm.[8]

-

-

¹³C NMR:

-

A signal for the nitrile carbon (C N) around δ 115-117 ppm.

-

Signals for the aromatic carbons, including those bearing chlorine atoms (C2, C5), which would be significantly influenced by the electronic effects of the substituents.

-

Signals for the methyl (CH₃ ) and methoxy (OC H₃) carbons around δ 20-25 ppm and δ 55-60 ppm, respectively.[8]

-

-

FT-IR:

-

A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, expected around 2220-2240 cm⁻¹.

-

C-Cl stretching vibrations in the 600-800 cm⁻¹ region.

-

C-O-C stretching from the methoxy group around 1050-1250 cm⁻¹.

-

Chemical Reactivity and Mechanistic Pathways

The reactivity of this molecule is dominated by the pyridine ring's electronics and its array of functional groups. The chlorine atoms are prime sites for nucleophilic aromatic substitution (SₙAr), a cornerstone reaction for functionalizing such scaffolds.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the ring nitrogen and the nitrile group activates the chloro substituents towards nucleophilic attack. The chlorine at the C2 position is generally more reactive than the one at C5 due to stronger activation from the adjacent ring nitrogen.

Mechanism: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing a leaving group (Cl), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

This reactivity allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides), enabling the rapid generation of diverse compound libraries from a single intermediate.

Transformations of the Nitrile Group

The nitrile group is also a versatile functional handle:

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide, respectively.

-

Reduction: It can be reduced to a primary amine (aminomethyl group) using reducing agents like LiAlH₄ or catalytic hydrogenation.

Applications in Research and Development

The primary value of this compound lies in its role as a highly adaptable building block for synthesizing target molecules.

-

Medicinal Chemistry: The nicotinonitrile scaffold is present in molecules with a wide range of biological activities.[8] By sequentially substituting the chlorine atoms and modifying the nitrile group, medicinal chemists can create focused libraries to probe structure-activity relationships (SAR) for various therapeutic targets, including kinases and G-protein coupled receptors. Related 2-amino-4,6-diphenylnicotinonitriles have demonstrated potent cytotoxicity against cancer cell lines.[9]

-

Agrochemicals: Substituted pyridines are a well-established class of compounds in the agrochemical industry, used as herbicides, insecticides, and fungicides.[4]

-

Materials Science: The electron-deficient nature of the pyridine ring and the potential for creating extended conjugated systems make this and related compounds interesting for developing organic electronic materials, fluorescent probes, and dyes.[9]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

Table 3: Hazard Identification

| Hazard Class | Code | Description | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | GHS07 (Harmful/Irritant)[1] |

| Skin Irritation | H315 | Causes skin irritation. | GHS07 (Harmful/Irritant)[1] |

| Eye Irritation | H319 | Causes serious eye irritation. | GHS07 (Harmful/Irritant)[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation. | GHS07 (Harmful/Irritant)[1] |

Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][11]

Storage

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3][10]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[10][11]

References

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

Bide Pharmatech Ltd. (n.d.). This compound CAS NO.886047-45-6. Retrieved from [Link]

-

Reagentia. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53415892, this compound. Retrieved from [Link]

-

Carl ROTH. (2024). Safety data sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11275471, 2,4-Dichloro-6-methylnicotinonitrile. Retrieved from [Link]

-

LookChem. (n.d.). Cas 875-35-4, 2,6-Dichloro-4-methylnicotinonitrile. Retrieved from [Link]

- Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

- Google Patents. (2013). CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.

-

Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Retrieved from [Link]

-

Alajarin, R., et al. (2021). (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. MDPI. Retrieved from [Link]

-

ResearchGate. (2019). How could I loss a metoxyl group on 2,4-Dichloro-6-methoxy-1,3,5-triazine? Retrieved from [Link]

-

Al-Zahrani, F. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pschemicals.com [pschemicals.com]

- 3. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 4. Cas 875-35-4,2,6-Dichloro-4-methylnicotinonitrile | lookchem [lookchem.com]

- 5. This compound | C8H6Cl2N2O | CID 53415892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 7. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile (CAS 886047-45-6): Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile (CAS 886047-45-6), a highly functionalized heterocyclic compound. Positioned as a valuable intermediate in medicinal and materials chemistry, this document synthesizes available data to offer researchers and drug development professionals a comprehensive resource. The guide covers physicochemical properties, proposes a detailed, mechanistically-grounded synthetic pathway, explores the molecule's chemical reactivity, and discusses its potential applications based on its structural motifs. All technical assertions are supported by authoritative references to ensure scientific integrity.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative, a class of compounds that plays a pivotal role in the development of bioactive substances.[1] Its structure is characterized by a pyridine core heavily substituted with electron-withdrawing and donating groups: two chloro atoms, a methoxy group, a methyl group, and a cyano (nitrile) group. This dense functionalization makes it a versatile building block for creating more complex molecular architectures.

The official IUPAC name for this compound is 2,5-dichloro-6-methoxy-4-methylpyridine-3-carbonitrile.[2] Its unique arrangement of functional groups offers multiple sites for chemical modification, positioning it as a key intermediate for constructing libraries of novel compounds for screening in drug discovery and materials science.[3] The nicotinonitrile scaffold, in particular, is a common precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).[1]

Physicochemical and Computed Properties

While extensive experimental data for this specific molecule is not widely published, a combination of information from chemical suppliers and computational models provides a solid foundation for its characteristics.[4] The compound is typically supplied as a solid with a purity of 97-98% and should be stored under refrigerated and sealed conditions to ensure stability.[3][5]

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 886047-45-6 | [6] |

| Molecular Formula | C₈H₆Cl₂N₂O | [2] |

| Molecular Weight | 217.05 g/mol | [2] |

| IUPAC Name | 2,5-dichloro-6-methoxy-4-methylpyridine-3-carbonitrile | [2] |

| Canonical SMILES | CC1=C(C(=NC(=C1Cl)OC)Cl)C#N | [2] |

| Purity | ≥97% | [5] |

| Storage | Sealed refrigeration | [3] |

| XLogP3 (Computed) | 2.8 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Monoisotopic Mass | 215.9857 Da |[2] |

Proposed Synthesis and Mechanistic Rationale

A closely related synthesis is that of 6-chloro-2-methoxy-4-methylnicotinonitrile, which is prepared by reacting 2,6-dichloro-4-methylnicotinonitrile with one equivalent of sodium methoxide in methanol.[7] This reaction demonstrates the principle of selective methoxylation at one of the chloro-substituted positions on the pyridine ring.

Applying this logic, a viable precursor for the target molecule would be 2,5,6-trichloro-4-methylnicotinonitrile . The chlorine atoms on the pyridine ring are activated towards nucleophilic attack, but their reactivity differs based on their position relative to the ring nitrogen. The chlorines at the C2 and C6 positions (ortho/para to the nitrogen) are significantly more activated than the chlorine at the C5 position.

In the proposed reaction, one equivalent of a nucleophile like sodium methoxide is introduced. The methoxide will preferentially attack the most electrophilic carbon. The C6 position is highly activated by both the adjacent ring nitrogen and the para-disposed cyano group, making it the most probable site for substitution.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

-

Rationale: This protocol is designed to achieve selective monosubstitution at the C6 position by carefully controlling stoichiometry and reaction temperature. Methanol serves as both the solvent and the source for the methoxide nucleophile upon reaction with a strong base, though using a pre-formed methoxide solution offers better control.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,5,6-trichloro-4-methylnicotinonitrile (1.0 eq).

-

Dissolution: Add anhydrous methanol (MeOH) to dissolve the starting material completely. Purge the system with nitrogen and maintain a positive nitrogen atmosphere.

-

Reagent Addition: While stirring at room temperature (20-25°C), slowly add a solution of sodium methoxide (1.0 - 1.1 eq) in methanol dropwise over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at ambient temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Quenching and Workup: Once the reaction is complete, carefully pour the mixture into cold deionized water. This will precipitate the product and dissolve the sodium chloride byproduct.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Predicted Spectroscopic Signature

No public, experimentally-derived spectral data (NMR, IR, MS) for this compound is currently available. However, based on its structure, a set of characteristic signals can be reliably predicted.

-

¹H NMR: Two sharp singlets are expected in a deuterated solvent like CDCl₃.

-

~2.5 ppm (s, 3H): Attributable to the protons of the methyl group at the C4 position.

-

~4.0 ppm (s, 3H): Corresponds to the protons of the methoxy group at the C6 position. The exact shift is influenced by the surrounding electronic environment.

-

-

¹³C NMR: The proton-decoupled spectrum would show 8 distinct signals corresponding to each carbon atom. Key predicted signals include:

-

~17-20 ppm: C4-Methyl carbon.

-

~55 ppm: Methoxy carbon.

-

~90-100 ppm: C3 (carbon bearing the nitrile group).

-

~115 ppm: Nitrile carbon (-C≡N).

-

~120-165 ppm: Five signals corresponding to the carbons of the pyridine ring.

-

-

Infrared (IR) Spectroscopy:

-

~2230 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretch.

-

~2950 cm⁻¹: C-H stretching from the methyl and methoxy groups.

-

~1550-1600 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

-

~700-850 cm⁻¹: C-Cl stretching vibrations.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of two chlorine atoms. The relative intensities of the isotopic peaks would be approximately 100% (M), 65% (M+2), and 10% (M+4), providing definitive confirmation of the presence of two chlorine atoms.

Chemical Reactivity and Potential Applications

The utility of this compound as a chemical intermediate stems from the distinct reactivity of its functional groups.

Caption: Key reactive sites on the this compound molecule.

-

Nucleophilic Aromatic Substitution (SₙAr): The remaining chlorine atom at the C2 position is still activated by the ring nitrogen and can be displaced by various nucleophiles (amines, thiols, alkoxides) under appropriate conditions, often requiring higher temperatures than the initial methoxylation at C6. The C5 chlorine is less reactive but can still participate in substitution or cross-coupling reactions under more forcing conditions or with specific catalysts.

-

Cross-Coupling Reactions: The C-Cl bonds are suitable handles for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of aryl, alkyl, or amino substituents. This provides a powerful method for generating molecular diversity.

-

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine (aminomethyl group), providing entry into different classes of compounds.

-

Ether Cleavage: The methoxy group can be cleaved using strong acids like HBr or Lewis acids like BBr₃ to reveal a hydroxyl group, which can then be used for further functionalization.

Given its structure, this compound is an ideal starting material for synthesizing libraries of polysubstituted pyridines for screening as:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.

-

Agrochemicals: Substituted pyridines are widely used as herbicides, fungicides, and insecticides.

-

CNS-Active Agents: The ability to modulate the electronic and steric properties of the molecule makes it a candidate for developing agents targeting receptors in the central nervous system.

Safety and Handling

According to available Safety Data Sheet (SDS) information, this compound is considered hazardous.[4][8] The toxicological properties have not been fully investigated.

-

Hazard Statements:

-

Precautionary Measures:

-

Work should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

In case of contact, immediately flush the affected area with copious amounts of water. Seek medical attention if irritation persists.[4]

-

Conclusion

This compound is a highly functionalized pyridine building block with significant potential in synthetic chemistry. While detailed experimental data remains sparse, its properties and reactivity can be logically inferred from its structure and comparison with related compounds. The proposed synthetic route via selective nucleophilic aromatic substitution offers a reliable method for its preparation. The multiple reactive sites on the molecule provide chemists and drug development scientists with a versatile platform for creating novel compounds with potential applications in medicine and agriculture. Prudent handling in accordance with safety guidelines is essential when working with this compound.

References

-

Title: FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles Source: Thieme Synthesis URL: [Link]

-

Title: this compound CAS NO.886047-45-6 Source: Bide Pharmatech Ltd. URL: [Link]

-

Title: A Simple, Modular Synthesis of Substituted Pyridines Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL: [Link]

-

Title: Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties Source: National Institutes of Health (PMC) URL: [Link]

-

Title: this compound Source: Seedion URL: [Link]

Sources

- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H6Cl2N2O | CID 53415892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 4. aksci.com [aksci.com]

- 5. This compound - 有机砌块 - 西典实验 [seedior.com]

- 6. 886047-45-6 | CAS DataBase [m.chemicalbook.com]

- 7. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on the chemical compound 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile. As a senior application scientist, the aim is to provide not just a compilation of data, but a synthesized understanding of its chemical nature, synthesis, and potential applications, grounded in established scientific principles. This document is structured to deliver clarity and depth, empowering researchers in their scientific endeavors.

Compound Identity and Molecular Architecture

This compound, a substituted pyridine derivative, possesses a unique arrangement of functional groups that dictate its chemical reactivity and potential biological activity. A thorough understanding of its structure is paramount for any application.

The molecular architecture is defined by a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is functionalized with two chlorine atoms at positions 2 and 5, a methoxy group at position 6, a methyl group at position 4, and a nitrile group at position 3.[1][2]

The systematic IUPAC name for this compound is 2,5-dichloro-6-methoxy-4-methylpyridine-3-carbonitrile.[1][2]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 886047-45-6 | [1][2] |

| Molecular Formula | C₈H₆Cl₂N₂O | [1][2] |

| Molecular Weight | 217.05 g/mol | [1][2] |

| InChI | InChI=1S/C8H6Cl2N2O/c1-4-5(3-11)7(10)12-8(13-2)6(4)9/h1-2H3 | [1][2] |

| SMILES | CC1=C(C(=NC(=C1Cl)OC)Cl)C#N | [1][2] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and behavior in biological systems.

| Property | Value | Source |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 215.9857182 Da | [1] |

| Monoisotopic Mass | 215.9857182 Da | [1] |

| Topological Polar Surface Area | 45.9 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Synthesis and Characterization

Conceptual Synthesis Pathway

A potential synthetic route could start from 2,6-dichloro-4-methylnicotinonitrile. The selective substitution of one of the chlorine atoms with a methoxy group can be challenging due to the similar reactivity of the chloro groups at the 2 and 6 positions. However, reaction conditions can be optimized to favor the desired product.

Sources

2,5-Dichloro-6-methoxy-4-methylnicotinonitrile molecular weight

An In-depth Technical Guide to 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile: A Core Heterocyclic Building Block

This guide provides a detailed technical overview of this compound (CAS No. 886047-45-6), a specialized heterocyclic intermediate. Designed for researchers and professionals in drug development, this document moves beyond simple data recitation to explore the compound's chemical logic, its place in synthetic strategy, and its potential applications in medicinal chemistry. While this molecule is a niche commercial product for which extensive public experimental data is limited, this guide synthesizes available information with established chemical principles to provide a robust working profile.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted pyridine derivative. The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its metabolic stability. The specific arrangement of chloro, methoxy, methyl, and nitrile functional groups on this core makes it a versatile precursor for constructing more complex molecular architectures.

The nitrile group is a particularly useful functional handle. It is a bioisostere for carbonyl groups, can act as a hydrogen bond acceptor, and can be chemically transformed into other critical functionalities such as amines, amides, or tetrazoles, providing a gateway to diverse chemical space. The two chlorine atoms offer distinct opportunities for regioselective nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern pharmaceutical synthesis.

Key Identifiers and Properties

The fundamental properties of the molecule are summarized below. It is important to note that while identifiers and molecular formula are definitive, most physical properties are computationally predicted, as verified experimental data is not widely published.

| Property | Value | Source |

| IUPAC Name | 2,5-dichloro-6-methoxy-4-methylpyridine-3-carbonitrile | [1][2] |

| CAS Number | 886047-45-6 | [1][3] |

| Molecular Formula | C₈H₆Cl₂N₂O | [1][2][3] |

| Molecular Weight | 217.05 g/mol | [1][2] |

| Monoisotopic Mass | 215.9857 Da | [2] |

| Purity (Typical) | ≥97% | [4] |

| Computed LogP (XLogP3) | 2.8 | [2] |

| Computed Polar Surface Area | 45.9 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Molecular Structure

The structure, including the IUPAC numbering of the pyridine core, is shown below.

Caption: Structure of this compound.

Safety and Handling Profile

As a chlorinated heterocyclic compound and a potential irritant, proper laboratory safety protocols are mandatory when handling this substance. The consensus hazard classification from supplier Safety Data Sheets (SDS) is summarized below.

| Hazard Class | Pictogram | Code | Statement |

| Acute Toxicity (Oral) | GHS07 (Harmful) | H302 | Harmful if swallowed |

| Skin Irritation | GHS07 (Irritant) | H315 | Causes skin irritation |

| Eye Irritation | GHS07 (Irritant) | H319 | Causes serious eye irritation |

| Respiratory Irritation | GHS07 (Irritant) | H335 | May cause respiratory irritation |

Recommended Handling Procedures

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid dust formation. Use only non-sparking tools. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Representative Synthetic Approach

The core principle involves building a substituted pyridinone or dihydroxypyridine ring, followed by chlorination and subsequent functionalization. The chlorination of hydroxyl groups on a pyridine ring is a classic transformation, typically achieved with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Proposed Multi-Step Synthesis Workflow

The following workflow represents a chemically sound, though not experimentally verified, pathway. The causality behind the steps is as follows:

-

Ring Formation: A substituted dihydroxypyridine is formed. This is a common strategy that builds the core scaffold.

-

Chlorination: The hydroxyl groups are converted to chlorides. This is a crucial step that "activates" the ring for subsequent nucleophilic substitution. Using a strong chlorinating agent like POCl₃ is standard practice for this transformation on heterocyclic rings.[5][6]

-

Selective Methoxylation: One of the chlorine atoms is selectively replaced by a methoxy group. The chlorine at the 6-position is generally more activated towards nucleophilic attack than the one at the 5-position, allowing for regioselective substitution by sodium methoxide.

Caption: Proposed synthetic workflow for the target molecule.

Analytical Characterization Profile (Predicted)

To assist researchers in confirming the identity of this compound in the absence of published experimental spectra, this section provides a predicted analytical profile based on its structure.

Predicted ¹H-NMR Spectroscopy

A proton NMR spectrum is crucial for confirming the presence of the methyl and methoxy groups. The expected signals in a solvent like CDCl₃ would be:

-

~4.1 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy group (-OCH₃). It appears as a singlet because there are no adjacent protons to couple with.

-

~2.5 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group (-CH₃) attached to the pyridine ring at the C4 position. It is also a singlet due to the lack of adjacent protons.

The absence of any other signals in the aromatic region (typically 6.5-9.0 ppm) is a key identifying feature, as the pyridine ring is fully substituted.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight.

-

Expected M+ Peak: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion cluster corresponding to the molecular weight of ~217 g/mol .

-

Isotopic Pattern: A key feature would be the isotopic pattern from the two chlorine atoms. The ratio of isotopes ³⁵Cl (75.8%) and ³⁷Cl (24.2%) will produce a characteristic pattern for the molecular ion:

-

M peak (containing two ³⁵Cl): Relative intensity of 100%

-

M+2 peak (containing one ³⁵Cl and one ³⁷Cl): Relative intensity of ~65%

-

M+4 peak (containing two ³⁷Cl): Relative intensity of ~10% This distinctive pattern is a powerful confirmation of a dichloro-substituted compound.

-

Application in Medicinal Chemistry: A Versatile Building Block

While specific drugs citing this exact starting material are not publicly disclosed, its structure is emblematic of intermediates used in the synthesis of high-value pharmaceutical targets, particularly kinase inhibitors. Substituted nicotinonitriles are prevalent scaffolds in this area.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors bind to the ATP pocket of the enzyme. A common strategy is to use a flat, heterocyclic core (like our pyridine ring) that can form hydrogen bonds with the "hinge" region of the kinase. The various substituents on the ring are then elaborated to occupy adjacent hydrophobic pockets and provide selectivity.

The workflow below illustrates this concept, showing how an intermediate like this compound serves as the central core for building a final, complex Active Pharmaceutical Ingredient (API). A structurally related compound, Bosutinib (a c-Src/Abl kinase inhibitor), utilizes a similar dichlorinated aromatic core, demonstrating the industrial relevance of this molecular pattern.[7]

Caption: Role of a heterocyclic core in API synthesis.

In this conceptual workflow:

-

First Reaction (SNAr): The more reactive chlorine (likely at C6, activated by the ring nitrogen) is displaced by a carefully chosen amine, introducing a key side chain.

-

Second Reaction (Cross-Coupling): The remaining chlorine at C5 is replaced via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), adding the final piece of the molecular puzzle.

This step-wise, regioselective functionalization is precisely why intermediates like this compound are valuable in process chemistry. They provide a reliable and versatile platform for building molecular complexity in a controlled manner.

Conclusion

This compound is a well-defined chemical entity whose value lies in its potential as a synthetic intermediate. While a comprehensive public dataset on its experimental properties is sparse, its structural features, predictable reactivity, and similarity to scaffolds used in active pharmaceutical ingredients mark it as a significant tool for drug discovery and development professionals. This guide provides a framework for understanding its core characteristics, handling requirements, and strategic application in the synthesis of complex molecular targets.

References

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Bide Pharmatech Ltd. (n.d.). This compound CAS NO.886047-45-6. Retrieved from [Link]

-

Activate Scientific. (n.d.). 2, 5-Dichloro-6-methoxy-4-methylnicotinonitrile, min 97%, 100 mg. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US 7,420,059 B2: Substituted azetidinones useful as hypocholesterolemic agents.

-

Reagentia. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]

- Google Patents. (n.d.). US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives.

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis: 2,6-Dichloro-3-nitropyridine, technical grade, 92% (Assay). Retrieved from [Link]

- Google Patents. (n.d.). EP 3810602 B1: Compounds.

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis: 2,6-Dichloro-3-nitropyridine, 97%. Retrieved from [Link]

- Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.

- Google Patents. (n.d.). EP 1064265 B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | C8H6Cl2N2O | CID 53415892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.886047-45-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

solubility of 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a substituted pyridine derivative relevant in chemical synthesis. We will explore the theoretical principles governing its solubility, present a validated experimental protocol for its determination, and offer field-proven insights into solvent selection for critical processes like crystallization. This document is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this compound.

Introduction and Physicochemical Profile

This compound is a complex organic molecule whose behavior in solution is dictated by its distinct structural features. Understanding these features is the first step in predicting and controlling its solubility. The molecule's structure incorporates a pyridine ring, two chloro substituents, a methoxy group, a methyl group, and a nitrile functional group. This combination of polar (nitrile, methoxy, pyridine nitrogen) and non-polar (dichlorinated ring, methyl group) moieties suggests a nuanced solubility profile across solvents of varying polarity.

A precise understanding of solubility is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and ensuring the viability of subsequent formulation steps.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,5-dichloro-6-methoxy-4-methylpyridine-3-carbonitrile | [3][4] |

| CAS Number | 886047-45-6 | [3][4][5][6][7][8][9] |

| Molecular Formula | C₈H₆Cl₂N₂O | [3][4][5][6] |

| Molecular Weight | 217.05 g/mol | [3][5] |

| Calculated XLogP3 | 2.8 | [3] |

| Hazard Profile | Harmful if swallowed. Causes serious eye damage. | [4] |

The XLogP3 value of 2.8 indicates moderate lipophilicity, predicting that the compound will be more soluble in organic solvents than in water.[3]

Theoretical Framework for Solvent Selection

The foundational principle of solubility is that "like dissolves like."[10] This means that a solute will dissolve best in a solvent that has a similar polarity. Given the hybrid polarity of this compound, a range of solvents should be screened to identify optimal systems for specific applications.

-

For Purification by Crystallization: The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures.[1] This differential solubility is the driving force for crystal formation upon cooling.

-

For Chemical Reactions: The solvent must dissolve all reactants to a sufficient extent to allow the reaction to proceed efficiently, without participating in undesirable side reactions.

-

For Analytical Methods (e.g., HPLC): The solvent system (mobile phase) must be capable of fully dissolving the analyte while being compatible with the stationary phase.

Based on the molecule's structure, we can make educated predictions about its solubility in common organic solvent classes.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | n-Hexane, Toluene | Low to Moderate | The molecule's polar groups limit solubility in highly nonpolar solvents, though toluene may show moderate solubility due to pi-pi interactions with the pyridine ring.[2] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the nitrile and methoxy groups without the steric hindrance of hydrogen bonding, often making them excellent choices. |

| Polar Protic | Methanol, Ethanol | Moderate | The pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors, promoting solubility. However, the overall lipophilicity may prevent very high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The presence of two chlorine atoms on the solute molecule suggests favorable interactions with chlorinated solvents. DCM is noted as a solvent in a related synthesis.[11] |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To move from prediction to quantitative data, a robust experimental method is required. The saturation shake-flask method is widely considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[12][13][14]

Causality Behind the Protocol:

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. Each step is critical for accuracy. Constant temperature is maintained because solubility is temperature-dependent.[15][16] A prolonged equilibration time ensures the system is no longer changing. The use of a high-purity analytical technique like HPLC provides specificity and accuracy, capable of separating the target compound from any potential degradants.[13]

Step-by-Step Methodology:

-

Preparation: Add an excess of solid this compound to a series of vials, each containing a precise volume (e.g., 5 mL) of the selected organic solvent. An "excess" ensures that solid remains undissolved at equilibrium.[12]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate equipped with a temperature-controlled block (e.g., 25 °C). Agitate the suspensions at a constant speed for a period sufficient to reach equilibrium, typically 24 to 48 hours.[15][16]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least one hour to allow the excess solid to sediment.[12]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Solid Phase Analysis: After the experiment, it is recommended to recover the excess solid from the vial and analyze it (e.g., by DSC or PXRD) to confirm that no polymorphic transformation or solvation has occurred during the experiment.[13]

Workflow Visualization:

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Application: A Logic-Driven Approach to Crystallization Solvent Selection

Crystallization is often the most critical purification step. The choice of solvent or solvent system determines the yield, purity, and crystal habit of the final product. The process is empirical but can be guided by a logical workflow.[17]

The primary goal is to identify a system where the compound is highly soluble when hot and poorly soluble when cold.[1] If no single solvent meets this criterion, a mixed-solvent system is employed.[1] This involves a "soluble solvent" to dissolve the compound and an "insoluble solvent" (also called an anti-solvent) to induce precipitation upon cooling. The two solvents must be miscible.[1]

Solvent Selection Workflow:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. unifr.ch [unifr.ch]

- 3. This compound | C8H6Cl2N2O | CID 53415892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound, CasNo.886047-45-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 8. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 9. This compound - 有机砌块 - 西典实验 [seedior.com]

- 10. quora.com [quora.com]

- 11. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. scielo.br [scielo.br]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. pubs.acs.org [pubs.acs.org]

The Untapped Therapeutic Potential of 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile: A Technical Guide for Drug Discovery

Introduction: Unveiling a Scaffold of Promise

In the landscape of medicinal chemistry, the nicotinonitrile core represents a privileged scaffold, a foundational structure from which a multitude of biologically active compounds have been derived. This guide delves into the untapped potential of a specific, yet under-explored derivative: 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile . While direct biological data for this compound remains nascent, a comprehensive analysis of its structural features and the extensive research on related analogs strongly suggests a promising future in therapeutic development. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a roadmap to unlock the latent biological activities of this intriguing molecule.

Based on the rich history of the nicotinonitrile scaffold, we will explore the most probable and compelling therapeutic avenues for this compound, focusing on two key areas: anticancer and antimicrobial activities . This guide will not only present the theoretical underpinnings for these potential activities but will also provide actionable, detailed experimental protocols to systematically investigate and validate these hypotheses.

Inferred Biological Activity I: A Candidate for Oncology

The nicotinonitrile framework is a well-established pharmacophore in the design of anticancer agents. Numerous studies have highlighted the potent cytotoxic and kinase inhibitory effects of various nicotinonitrile derivatives.[1][2][3][4][5] This compelling body of evidence forms the basis of our primary hypothesis: This compound possesses significant anticancer potential, likely mediated through the inhibition of key oncogenic kinases.

Mechanistic Hypothesis: Targeting the PIM Kinase Family

A significant portion of the anticancer activity of nicotinonitrile derivatives has been attributed to their ability to inhibit the PIM kinase family (PIM-1, PIM-2, and PIM-3).[1][6][7][8][9] These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is a hallmark of various malignancies, including prostate and breast cancer. The structural features of this compound, particularly the substituted pyridine ring, align with the known structure-activity relationships (SAR) for PIM kinase inhibitors. The electron-withdrawing chloro groups and the methoxy substituent could play a critical role in the binding affinity and selectivity towards the ATP-binding pocket of these kinases.

Experimental Validation: A Step-by-Step Approach to Uncovering Anticancer Activity

To rigorously test our hypothesis, a multi-tiered experimental workflow is proposed. This workflow is designed to first establish the cytotoxic effects of the compound and then to elucidate its specific molecular targets.

Workflow for Anticancer Activity Assessment

Caption: A phased experimental workflow to evaluate the anticancer potential of this compound.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, PC-3, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using non-linear regression analysis.

-

2. In Vitro PIM-1 Kinase Inhibition Assay

-

Objective: To directly measure the inhibitory activity of the compound against PIM-1 kinase.

-

Methodology:

-

Utilize a commercially available PIM-1 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a reaction mixture containing PIM-1 enzyme, a suitable substrate (e.g., a PIM-1 specific peptide), and ATP.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction and incubate at 30°C for the recommended time.

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Inferred Biological Activity II: A Potential Antimicrobial Agent

The pyridine nucleus is a common structural motif in many antimicrobial agents. Dichlorinated pyridine derivatives, in particular, have shown promise as antibacterial and antifungal compounds.[10][11][12][13] The presence of two chlorine atoms on the pyridine ring of this compound suggests that it may possess antimicrobial properties.

Mechanistic Hypothesis: Disruption of Microbial Cell Integrity or Essential Enzymatic Processes

The lipophilic nature of the dichlorinated pyridine ring could facilitate the compound's penetration through microbial cell membranes. Once inside, the electrophilic character of the nitrile group and the potential for the chlorine atoms to participate in halogen bonding could lead to the inhibition of essential microbial enzymes or the disruption of cellular processes.

Experimental Validation: Screening for Antimicrobial Efficacy

A systematic screening approach is necessary to determine the antimicrobial spectrum and potency of this compound.

Workflow for Antimicrobial Activity Screening

Caption: A structured workflow for the evaluation of the antimicrobial properties of this compound.

Detailed Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

In Silico Predictive Modeling: A Glimpse into Potential

While experimental validation is paramount, in silico methods can provide valuable early insights and help prioritize experimental efforts.[14][15][16][17] Computational tools can predict a range of properties, from ADME (Absorption, Distribution, Metabolism, and Excretion) profiles to potential off-target effects. For this compound, predictive modeling could be employed to:

-

Refine Kinase Selectivity Profiles: Docking studies with a broader panel of kinases can predict potential off-target interactions.

-

Predict ADME-Tox Properties: Early assessment of properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity can guide further development.

-

Identify Potential Resistance Mechanisms: In the context of antimicrobial activity, computational models can help predict mutations in target enzymes that might confer resistance.

Quantitative Data Summary

While no direct experimental data exists for this compound, the following table summarizes the reported activities of structurally related nicotinonitrile derivatives to provide a benchmark for expected potency.

| Compound Class | Biological Activity | Reported IC50 Values | Reference |

| Nicotinonitrile Derivatives | PIM-1 Kinase Inhibition | 18.9 nM - 0.94 µM | [1][6] |

| Substituted Nicotinonitriles | Cytotoxicity (MCF-7, PC-3) | 3.58 µM - < 20 µM | [1] |

| Dichlorinated Pyridines | Antimicrobial Activity (MIC) | 31.25 - 62.5 µg/mL | [12] |

Conclusion and Future Directions

This compound stands as a molecule of significant, albeit unrealized, potential. The robust body of literature surrounding its core nicotinonitrile scaffold strongly suggests promising avenues for investigation in both oncology and infectious diseases. The experimental workflows and protocols detailed in this guide provide a clear and scientifically rigorous path forward for elucidating its biological activities.

Future research should focus on the synthesis of a focused library of analogs to establish a clear structure-activity relationship. Elucidation of the precise molecular targets through advanced techniques such as chemical proteomics will be crucial for optimizing lead compounds. Ultimately, the journey from a promising scaffold to a clinically viable therapeutic is a long and challenging one, but for this compound, the initial signposts are undeniably pointing towards a path of exciting discovery.

References

- Ali, S. S., Nafie, M. S., & Farag, H. A. (n.d.). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. [Source not further specified].

- Ibrahim, M. M., Al-Refai, M., Azmi, M. N., Osman, H., Abu Bakar, M. H., & Geyer, A. (n.d.).

- [Author(s) not specified]. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1965.

- Ibrahim, M. M., et al. (n.d.). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives.

- [Author(s) not specified]. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed.

- [Author(s) not specified]. (n.d.). Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition.

- [Author(s) not specified]. (n.d.). Some of the cyanopyridines have high PIM-1 kinase inhibitory activity.

- [Author(s) not specified]. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega.

- [Author(s) not specified]. (n.d.). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies.

- [Author(s) not specified]. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. PubMed.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- [Author(s) not specified]. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI.

- [Author(s) not specified]. (n.d.). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. MDPI.

- [Author(s) not specified]. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC.

- Fluorochem. (n.d.). This compound. Fluorochem.

- [Author(s) not specified]. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.

- Alfa Chemistry. (n.d.). This compound. Alfa Chemistry.

- P&S Chemicals. (n.d.). This compound. P&S Chemicals.

- Bide Pharmatech Ltd. (n.d.). This compound CAS NO.886047-45-6.

- [Author(s) not specified]. (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity. PMC.

- [Author(s) not specified]. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar.

- National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-6-methylnicotinonitrile. PubChem.

- Reagentia. (n.d.). This compound (1 x 250 mg). Reagentia.

- [Author(s) not specified]. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.

- [Author(s) not specified]. (n.d.).

- [Author(s) not specified]. (n.d.). In silico prediction of biological activity of volatile metabolite using deep learning algorithm. [Source not further specified].

- [Author(s) not specified]. (2024).

- [Author(s) not specified]. (2024).

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Publisher of Open Access Journals | MDPI [mdpi.com]

- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space[v1] | Preprints.org [preprints.org]

- 17. Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile: A Versatile Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research chemical 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile, a substituted nicotinonitrile with significant potential in medicinal chemistry and drug development. The nicotinonitrile scaffold is a well-established "privileged structure," forming the core of numerous approved drugs and investigational compounds.[1] This guide delves into the synthesis, physicochemical properties, and potential applications of this specific derivative, offering field-proven insights for its use in the laboratory. While direct research applications of this compound are not extensively documented in peer-reviewed literature, this guide extrapolates its potential from the broad and potent biological activities of structurally related compounds, particularly in the realm of kinase inhibition and oncology.

Introduction: The Significance of the Nicotinonitrile Core

The pyridine ring is a cornerstone of many physiologically active compounds, and within this class, the nicotinonitrile (3-cyanopyridine) framework has emerged as a particularly fruitful scaffold for the development of novel therapeutics.[1] The synthetic tractability of the pyridine ring allows for extensive derivatization, enabling the fine-tuning of a compound's pharmacological properties. Substituted nicotinonitriles are known to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This versatility makes this compound a compound of high interest for screening libraries and targeted synthesis campaigns in drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2,5-dichloro-6-methoxy-4-methylpyridine-3-carbonitrile | [1][2] |

| CAS Number | 886047-45-6 | [1][2] |

| Molecular Formula | C₈H₆Cl₂N₂O | [1][2] |

| Molecular Weight | 217.05 g/mol | [1] |

| Appearance | White to off-white solid (typical) | Inferred from supplier data |

| Purity | Typically ≥97% | [3] |

| Solubility | Soluble in organic solvents like DMSO and DMF | General chemical knowledge |

| Canonical SMILES | CC1=C(C(=NC(=C1Cl)OC)Cl)C#N | [1] |

| InChI Key | FAJSGZKKDBVZAO-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

A key precursor, 2,6-dichloro-3-cyano-4-methylpyridine, can be synthesized from 2,6-dihydroxy-3-cyano-4-methyl-pyridine by reaction with phosphorus oxychloride in the presence of a basic nitrogen compound.[4] This chlorination is a crucial step in activating the pyridine ring for further substitutions.

The subsequent introduction of the methoxy group at the 6-position and the chloro group at the 5-position would likely proceed through nucleophilic aromatic substitution and electrophilic chlorination, respectively. The precise order and reaction conditions would need to be optimized to achieve the desired product with good yield and purity.

Conceptual Synthesis Workflow:

Caption: Conceptual synthetic pathway for this compound.

Potential Applications in Drug Discovery and Chemical Biology

The true potential of this compound lies in its utility as a building block for more complex molecules with therapeutic potential. The nicotinonitrile scaffold is a key component of several kinase inhibitors, and the specific substitution pattern of this compound suggests its suitability for this class of drugs.

Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The pyridine core of nicotinonitriles can act as a scaffold to which various functional groups can be attached to target the ATP-binding site of kinases. The dichloro and methoxy groups on this compound provide multiple points for further chemical modification, allowing for the generation of a library of compounds for screening against a panel of kinases.

General Workflow for Kinase Inhibitor Development:

Caption: A typical workflow for developing kinase inhibitors from a starting scaffold.

Anticancer Research

Given the prevalence of nicotinonitrile-based compounds in oncology, this compound is a prime candidate for anticancer drug discovery programs. Research has shown that substituted nicotinonitriles can induce apoptosis and autophagy in cancer cells.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Spectroscopic Characterization

For a research chemical, unambiguous characterization is paramount. While a publicly available, comprehensive set of spectra for this compound is not readily found, this section outlines the expected spectroscopic features based on its structure. Researchers should always obtain their own analytical data to confirm the identity and purity of their sample.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the methoxy protons (a singlet), and potentially an aromatic proton on the pyridine ring, depending on the solvent and instrument resolution.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the nitrile carbon, the carbons of the pyridine ring, the methyl carbon, and the methoxy carbon.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the C≡N (nitrile) stretch, C-Cl stretches, C-O (methoxy) stretch, and various vibrations associated with the aromatic pyridine ring.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, as well as characteristic fragmentation patterns that can help confirm the structure. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Wash hands thoroughly after handling.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its substituted nicotinonitrile core is a proven scaffold for biologically active compounds, particularly kinase inhibitors. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and a strong rationale for its application in anticancer research. As researchers continue to explore the vast chemical space of pyridine derivatives, compounds like this compound will undoubtedly play a significant role in the development of the next generation of targeted therapeutics.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives.

-

National Center for Biotechnology Information. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Library of Medicine. Retrieved from [Link]

Sources

- 1. This compound | C8H6Cl2N2O | CID 53415892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile

Commencing Data Gathering